molecular formula C10H21N B083674 Methylamine, N-(1-butylpentylidene)- CAS No. 10599-81-2

Methylamine, N-(1-butylpentylidene)-

Cat. No. B083674
CAS RN: 10599-81-2
M. Wt: 155.28 g/mol
InChI Key: NYBJOLCTDQUIPI-UHFFFAOYSA-N
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Description

Methylamine, N-(1-butylpentylidene)-, also known as N-butylpentylidene imine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Methylamine, N-(1-butylpentylidene)-lidene imine is not fully understood. However, it has been reported to have a high electron affinity, which makes it a potential candidate for use in organic electronics. It has also been reported to form stable complexes with metal ions, which could be useful in catalysis and material science.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Methylamine, N-(1-butylpentylidene)-lidene imine. However, it has been reported to be non-toxic and non-carcinogenic, making it a potential candidate for use in various applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of Methylamine, N-(1-butylpentylidene)-lidene imine is its high purity and good yields, which make it suitable for use in various lab experiments. However, its limited solubility in common solvents could be a limitation for some experiments.

Future Directions

There are several future directions for research on Methylamine, N-(1-butylpentylidene)-lidene imine. One potential area of research is the synthesis of new derivatives of this compound with improved properties for use in various applications. Another potential area of research is the investigation of its potential use as a fluorescent probe in biological imaging. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, Methylamine, N-(1-butylpentylidene)-lidene imine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for use in various applications.

Synthesis Methods

The synthesis of Methylamine, N-(1-butylpentylidene)-lidene imine involves the reaction of butylpentylamine with formaldehyde. The resulting product is then subjected to a condensation reaction with acetaldehyde to produce the final product. This synthesis method has been reported to yield high purity and good yields of the compound.

Scientific Research Applications

Methylamine, N-(1-butylpentylidene)-lidene imine has been extensively studied for its potential applications in various fields. In the field of organic electronics, it has been used as a building block for the synthesis of organic semiconductors. It has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science. In addition, this compound has been investigated for its potential use as a fluorescent probe in biological imaging.

properties

CAS RN

10599-81-2

Product Name

Methylamine, N-(1-butylpentylidene)-

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

N-methylnonan-5-imine

InChI

InChI=1S/C10H21N/c1-4-6-8-10(11-3)9-7-5-2/h4-9H2,1-3H3

InChI Key

NYBJOLCTDQUIPI-UHFFFAOYSA-N

SMILES

CCCCC(=NC)CCCC

Canonical SMILES

CCCCC(=NC)CCCC

Origin of Product

United States

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